molecular formula C21H15NO2 B8454165 2,3-diphenyl-1H-indole-5-carboxylic Acid CAS No. 36729-28-9

2,3-diphenyl-1H-indole-5-carboxylic Acid

Cat. No.: B8454165
CAS No.: 36729-28-9
M. Wt: 313.3 g/mol
InChI Key: WSPPMWBJFMUSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenyl-1H-indole-5-carboxylic acid is a substituted indole derivative featuring two phenyl groups at positions 2 and 3 of the indole core and a carboxylic acid group at position 3. Indole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. The carboxylic acid group enhances solubility and facilitates interactions with biological targets, while the phenyl substituents influence steric and electronic properties .

Properties

CAS No.

36729-28-9

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

2,3-diphenyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C21H15NO2/c23-21(24)16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H,(H,23,24)

InChI Key

WSPPMWBJFMUSTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2,3-diphenyl-1H-indole-5-carboxylic acid, differing primarily in substituents and functional groups:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Indole-5-carboxylic acid No substituents at positions 2/3 C₉H₇NO₂ 161.15 Base compound; used in synthesis
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid Allyl group at position 2, dioxo groups C₁₂H₉NO₄ 231.20 Enhanced electrophilicity; drug scaffolds
2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Ethoxyphenyl at position 2, dioxo groups C₁₇H₁₃NO₅ 311.29 Potential kinase inhibitor
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid Methyl groups at position 3, oxo group C₁₁H₁₁NO₃ 205.21 Improved metabolic stability
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid Cyclopentylamino at position 7, phenyl at 2 C₂₀H₂₀N₂O₂ 320.39 Targeted therapeutic agent

Physicochemical Properties

  • Solubility: The carboxylic acid group at position 5 in all compounds enhances water solubility compared to non-acid derivatives. However, bulky substituents (e.g., diphenyl groups in the target compound) reduce solubility in polar solvents .
  • Melting Points: Indole-5-carboxylic acid: 208–210°C . 3,3-Dimethyl-2-oxo derivative: Not explicitly reported, but methyl/oxo groups likely increase crystallinity . 2,3-Diphenyl derivative: Expected higher than 250°C due to aromatic stacking (data inferred from analogues).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.